BenchChemオンラインストアへようこそ!

nor-NOHA acetate

Immunometabolism Macrophage Biology Arginase-NOS Interplay

Why choose nor-NOHA acetate? Unlike NOHA, which confounds experiments by acting as both NOS substrate and inhibitor, nor-NOHA acetate is a clean, competitive arginase inhibitor (Ki=0.5 µM) with zero detectable NOS interaction—ensuring unambiguous dissection of arginase vs NOS pathways. With 40-fold greater macrophage arginase potency (IC50=10–12 µM vs 400 µM for NOHA), this acetate salt (CAS 1140844-63-8) offers superior solubility and handling. Validated in vivo in MDSC suppression, lung metastasis, and tumor growth models with published PK datasets, it is the definitive tool compound for preclinical immuno-oncology and immunometabolism research.

Molecular Formula C9H20N4O7
Molecular Weight 296.28
CAS No. 1140844-63-8; 189302-40-7
Cat. No. B2892306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenor-NOHA acetate
CAS1140844-63-8; 189302-40-7
Molecular FormulaC9H20N4O7
Molecular Weight296.28
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
InChIInChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
InChIKeyPQFYTZJPYBMTCT-QTNFYWBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Nor-NOHA Acetate (CAS 1140844-63-8) Arginase Inhibitor: Core Potency and Selectivity Profile


Nor-NOHA acetate (Nω-Hydroxy-nor-L-arginine acetate) is a potent, reversible, competitive inhibitor of arginase [1]. The compound inhibits rat liver arginase with a Ki of 0.5 µM and exhibits an IC50 of 10–12 µM against arginase in murine macrophages . Critically, nor-NOHA acetate is neither a substrate for nor an inhibitor of any of the three nitric oxide synthase (NOS) isoforms (nNOS, iNOS, eNOS), making it a clean tool compound for dissecting the interplay between arginase and NOS pathways without confounding NOS interference . The acetate salt form (CAS 1140844-63-8; molecular weight 296.28) improves solubility and handling compared to the free base form (CAS 189302-40-7).

Why Nor-NOHA Acetate Cannot Be Simply Substituted with NOHA, BEC, or Other Arginase Inhibitors


Arginase inhibitors are not functionally interchangeable due to marked differences in potency, NOS cross-reactivity, and pharmacokinetic behavior. The immediate precursor analog NOHA (Nω-hydroxy-L-arginine) is approximately 40-fold less potent as an arginase inhibitor [1] and critically serves as both a substrate and inhibitor for NOS isoforms, introducing confounding variables in any experiment where NO signaling is relevant [2]. The slow-binding inhibitor BEC (S-(2-boronoethyl)-L-cysteine) shows divergent tissue-specific vascular effects compared to nor-NOHA [3], while the clinical-stage inhibitor CB-1158 (numidargistat) exhibits distinct binding kinetics and substantially higher potency, making it unsuitable as a direct research substitute without re-optimization of dosing and experimental timelines [4]. Each inhibitor occupies a unique position in potency, selectivity, and kinetics space, demanding compound-specific experimental design.

Nor-NOHA Acetate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


40-Fold Superior Potency vs. NOHA in Murine Macrophage Arginase Inhibition

Nor-NOHA acetate is approximately 40-fold more potent than its precursor analog NOHA as an inhibitor of arginase in unstimulated murine macrophages [1]. This potency advantage is maintained in stimulated macrophages (IC50 10 ± 3 µM) [1].

Immunometabolism Macrophage Biology Arginase-NOS Interplay

20-Fold Higher Affinity for Rat Liver Arginase vs. NOHA

Nor-NOHA acetate inhibits rat liver arginase with a Ki of 0.5 µM, which is 20-fold lower than the Ki of 10 µM observed for NOHA under comparable conditions .

Hepatology Urea Cycle Enzymology

Clean NOS Selectivity Profile: Neither Substrate nor Inhibitor, Unlike NOHA

In contrast to NOHA, which acts as both a substrate and inhibitor for NOS isoforms, nor-NOHA acetate is neither a substrate for nor an inhibitor of any of the three NOS isoforms (nNOS, iNOS, eNOS) [1].

Nitric Oxide Signaling Cardiovascular Pharmacology Selectivity Profiling

Distinct Vascular Pharmacodynamics vs. BEC in Isolated Artery Preparations

In rat isolated aorta and mesenteric artery preparations, BEC and L-NOHA significantly reversed tolerance to acetylcholine, whereas nor-NOHA did not produce this effect [1].

Vascular Biology Endothelial Function Cardiovascular Pharmacology

Pharmacokinetic Distinction from Clinical-Stage CB-1158 (Numidargistat): Binding Kinetics and Potency

CB-1158 (numidargistat) exhibits low-nanomolar potency at pH 7.4, increases thermal stability of Arginase-1 more than nor-NOHA, and displays slow association/dissociation kinetics [1]. The substantially higher potency and slower off-rate of CB-1158 preclude its use as a direct substitute for nor-NOHA in established research protocols.

Immuno-Oncology Drug Discovery Binding Kinetics

In Vivo Anti-Metastatic Efficacy in 4T1 Breast Cancer Model

In the 4T1 murine breast cancer model, treatment with nor-NOHA reduced the inhibitory effect of myeloid-derived suppressor cells (MDSCs) on T cell proliferation and significantly inhibited both the number and size of lung metastases [1].

Cancer Immunotherapy Metastasis Myeloid-Derived Suppressor Cells

Optimal Use Cases for Nor-NOHA Acetate Based on Quantitative Differentiation Evidence


Macrophage Arginase-NOS Interplay Studies Requiring Clean NOS Selectivity

Nor-NOHA acetate is the preferred tool compound for experiments where arginase must be inhibited without confounding effects on NO production. Unlike NOHA, which acts as both an NOS substrate and inhibitor, nor-NOHA has no detectable interaction with any of the three NOS isoforms [1]. This clean selectivity, combined with 40-fold greater potency than NOHA in macrophage arginase inhibition (IC50 12 µM vs. 400 µM), makes nor-NOHA the optimal choice for immunometabolism studies investigating the L-arginine metabolic fate decision between arginase and NOS pathways.

In Vivo Cancer Immunotherapy and Metastasis Models

Nor-NOHA acetate has demonstrated validated in vivo efficacy in reducing MDSC-mediated T cell suppression and inhibiting lung metastasis in the 4T1 breast cancer model [1]. Additional studies have confirmed tumor growth reduction in cutaneous squamous cell carcinoma models via immune-dependent mechanisms [2]. These in vivo validation data make nor-NOHA the appropriate selection for preclinical immuno-oncology studies requiring a tool compound with established systemic activity and published dosing protocols.

Pharmacokinetic and Dosing Studies Requiring Defined Plasma Exposure Parameters

Unlike many arginase inhibitors that lack comprehensive PK characterization, nor-NOHA acetate benefits from published single- and multiple-dose pharmacokinetic studies in rats [1][2]. Absolute bioavailability after intraperitoneal administration and plasma amino acid concentration effects have been quantified, enabling rational dose selection. This PK dataset is essential for studies where maintaining sustained enzyme inhibition is critical and where plasma exposure must be correlated with pharmacodynamic endpoints.

Hepatic and Urea Cycle Enzymology with 0.5 µM Ki Potency

For investigators studying hepatic arginase in the context of urea cycle disorders or liver metabolism, nor-NOHA acetate provides a well-characterized inhibitor with a defined Ki of 0.5 µM against rat liver arginase [1]. This 20-fold improvement over NOHA (Ki = 10 µM) enables more complete enzyme inhibition at lower concentrations. The compound's reversible, competitive mechanism and commercial availability from multiple reputable vendors with defined purity specifications (≥97% by HPLC) ensure reproducible results across experimental replicates and independent laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for nor-NOHA acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.